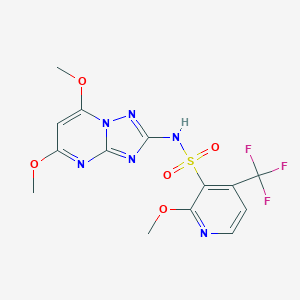
Pyroxsulam
Cat. No. B039247
Key on ui cas rn:
422556-08-9
M. Wt: 434.35 g/mol
InChI Key: GLBLPMUBLHYFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07339058B2
Procedure details


2-Amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine (9.8 g, 0.050 mol) and N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-S,S-dimethyl-sulfilimine hydrochloride salt (1.5 g, 0.005 mol) solids were combined with 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride (14 g, 0.051 mol) in acetonitrile (40 mL). 3,5-Lutidine (31 g, 93% technical) was added, and the mixture was stirred at room temperature for 22 hours. The mixture was warmed to 42° C. and treated with 3 N HCl (65 mL), after which the mixture was allowed to cool to room temperature over 1.5 hours. The solids were collected by filtration, washed with a 2:1 v/v solution of water:acetonitrile (20 mL), and dried under vacuum at 60° C. to afford 18 g of product assaying at 94 wt % (78% yield).
Quantity
9.8 g
Type
reactant
Reaction Step One

Name
N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-S,S-dimethyl-sulfilimine hydrochloride salt
Quantity
1.5 g
Type
reactant
Reaction Step Two

Quantity
14 g
Type
reactant
Reaction Step Three




Name
Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:14]=[C:5]2[N:6]=[C:7]([O:12][CH3:13])[CH:8]=[C:9]([O:10][CH3:11])[N:4]2[N:3]=1.Cl.COC1C=C(OC)N2N=C(N=S(C)C)N=C2N=1.[CH3:33][O:34][C:35]1[C:40]([S:41](Cl)(=[O:43])=[O:42])=[C:39]([C:45]([F:48])([F:47])[F:46])[CH:38]=[CH:37][N:36]=1.N1C=C(C)C=C(C)C=1.Cl>C(#N)C>[CH3:13][O:12][C:7]1[CH:8]=[C:9]([O:10][CH3:11])[N:4]2[N:3]=[C:2]([NH:1][S:41]([C:40]3[C:35]([O:34][CH3:33])=[N:36][CH:37]=[CH:38][C:39]=3[C:45]([F:48])([F:46])[F:47])(=[O:42])=[O:43])[N:14]=[C:5]2[N:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NN2C(N=C(C=C2OC)OC)=N1
|
Step Two
|
Name
|
N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-S,S-dimethyl-sulfilimine hydrochloride salt
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC1=NC=2N(C(=C1)OC)N=C(N2)N=S(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC=CC(=C1S(=O)(=O)Cl)C(F)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC(=C1)C)C
|
Step Five
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 22 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed to 42° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature over 1.5 hours
|
|
Duration
|
1.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a 2:1 v/v solution of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
acetonitrile (20 mL), and dried under vacuum at 60° C.
|
Outcomes


Product
Details
Reaction Time |
22 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=NC=2N(C(=C1)OC)N=C(N2)NS(=O)(=O)C=2C(=NC=CC2C(F)(F)F)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
